Structural Uniqueness vs. Closest Commercial Furan‑2‑carboxamide Analogs
A substructure search of the PubChem database and non‑excluded vendor catalogs reveals no compound that simultaneously contains (i) a 5‑bromofuran‑2‑carboxamide scaffold and (ii) an N‑((1‑(pyrazin‑2‑yl)piperidin‑4‑yl)methyl) substituent. The closest commercially available analogs (e.g., 5‑(4‑bromophenyl)-N-(4-piperazin‑1‑ylphenyl)-N-(pyridin‑2‑ylmethyl)furan‑2‑carboxamide or 5‑bromofuran‑2‑carboxylic acid derivatives) either lack the pyrazine‑piperidine module or replace the pyrazine with a pyridine/pyrimidine, but no quantitative biological data have been reported for any member of this set under identical assay conditions [1]. Therefore, while the compound is structurally unique among accessible analogs, no direct potency or selectivity comparison can be made at this time.
| Evidence Dimension | Chemical structure (substructure uniqueness) |
|---|---|
| Target Compound Data | 5‑bromofuran‑2‑carboxamide + N‑((1‑(pyrazin‑2‑yl)piperidin‑4‑yl)methyl) |
| Comparator Or Baseline | Closest commercial analogs lack either the 5‑bromo substitution or the pyrazine‑piperidine group |
| Quantified Difference | Qualitative (unique substructure combination not found in any other compound with reported bioactivity) |
| Conditions | Substructure search of PubChem and non‑excluded vendor databases (April 2026) |
Why This Matters
Structural uniqueness is a necessary precondition for novel intellectual property or probe utility, but without quantitative activity data it is insufficient to prioritize this compound over a custom‑synthesized analog.
- [1] PubChem database (pubchem.ncbi.nlm.nih.gov) and non‑excluded vendor catalogs searched by substructure; no entry for CAS 1396748-43-8 and no bioactivity data found for identical scaffolds. View Source
